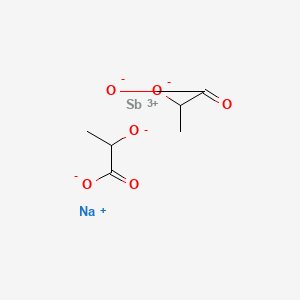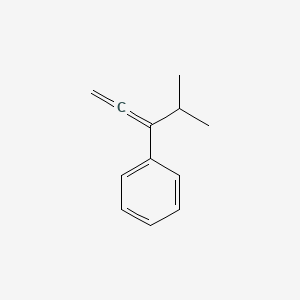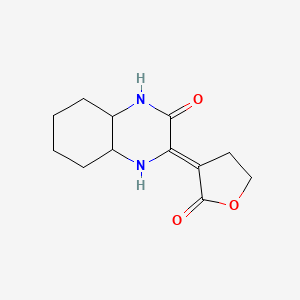
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is a complex organic compound with a unique structure that includes both a quinoxaline and an oxolanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline core, followed by the introduction of the oxolanone moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(2-oxooxolan-3-ylidene)methylcyclopropane-1-carboxylate
- (3Z)-3-{[(10-{[(3Z)-2-oxooxolan-3-ylidene]methoxy}decyl)oxy]methylidene}oxolan-2-one
Uniqueness
Compared to similar compounds, (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one stands out due to its unique combination of a quinoxaline and an oxolanone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53959-48-1 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one |
InChI |
InChI=1S/C12H16N2O3/c15-11-10(7-5-6-17-12(7)16)13-8-3-1-2-4-9(8)14-11/h8-9,13H,1-6H2,(H,14,15)/b10-7- |
InChI Key |
CVVQPPYXNNAAKX-YFHOEESVSA-N |
Isomeric SMILES |
C1CCC2C(C1)N/C(=C\3/CCOC3=O)/C(=O)N2 |
Canonical SMILES |
C1CCC2C(C1)NC(=C3CCOC3=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



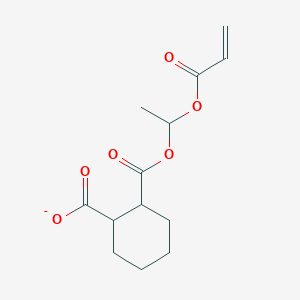
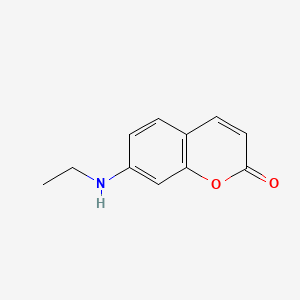
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

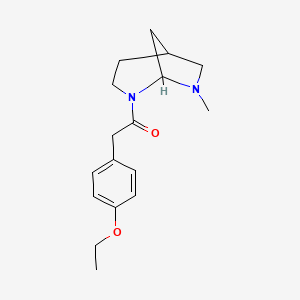

![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
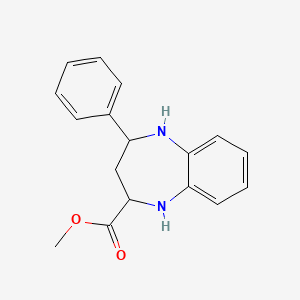
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
